molecular formula C7H7NO4S B3388466 1,3-Benzodioxole-4-sulfonamide CAS No. 87473-89-0

1,3-Benzodioxole-4-sulfonamide

Cat. No.: B3388466
CAS No.: 87473-89-0
M. Wt: 201.2 g/mol
InChI Key: ANLKYWZKRQRLCO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-sulfonamide is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a sulfonamide group attached to the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,3-benzodioxole with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of 1,3-Benzodioxole-4-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

1,3-Benzodioxole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the induction of oxidative stress or apoptosis in cancer cells .

Comparison with Similar Compounds

1,3-Benzodioxole-4-sulfonamide can be compared with other benzodioxole derivatives, such as:

Uniqueness: The presence of the sulfonamide group in this compound imparts unique chemical and biological properties, such as enhanced solubility and specific interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKYWZKRQRLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626272
Record name 2H-1,3-Benzodioxole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87473-89-0
Record name 2H-1,3-Benzodioxole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 18.8 g 3-bromocatechol (prepared according to the procedure of H. S. Mason, J. Am. Chem. Soc., 1947, 69, 2241) and 10 g methylene chloride in 150 ml dimethyl sulfoxide at ambient temperature under nitrogen is added 8.3 g of sodium hydroxide (powdered). The reaction mixture is heated at 120° C. for 2 hours. Steam distillation gives 13.5 g of the solid, 4-bromo-1,3-benzodioxole. The solid is dissolved in 200 ml of tetrahydrofuran under a nitrogen atmosphere, cooled to -78° C. and treated sequentially with 42.2 ml n-butyllithium (1.6N in hexane) for 16 hours and excess sulfur dioxide until no further exotherm is noted. The reaction mixture is contacted with 10 ml isopropyl alcohol, concentrated in vacuo and crystallized from ether/tetrahydrofuran to give a solid. The solid is added to 150 ml of acetic acid and cooled to 20° C. A slurry of 12 g N-chlorosuccinimide in 75 ml acetic acid is added portionwise with cooling to maintain a reaction temperature of 20°-25° C. The reaction mixture is stirred for three hours at room temperature and the solvent is removed under reduced pressure to give an oil which is dissolved in methylene chloride and washed with water. The organic phase is dried, and the solvent removed under reduced pressure to give an oil which is dissolved in 250 ml ether and cooled to 10° C. Excess ammonia (anhy.) is bubbled through the reaction mixture with external cooling. The reaction mixture is washed with water, dried, and concentrated under reduced pressure to give a solid.
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200 mL
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250 mL
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Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
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Synthesis routes and methods III

Procedure details

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CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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